molecular formula C12H21NO3 B2372056 tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate CAS No. 1439896-66-8

tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate

Cat. No.: B2372056
CAS No.: 1439896-66-8
M. Wt: 227.304
InChI Key: IKKMVYIICQQNHL-UHFFFAOYSA-N
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Description

Key Observations:

  • Functional Group Impact :

    • Carbamates (e.g., tert-butyl N-{6-oxaspiro...carbamate) exhibit higher molecular weights and lipophilicities (LogP) compared to amides or esters due to the tert-butyl group.
    • Ether-containing derivatives (e.g., 6-phenyl-1-oxaspiro[2.5]octane) display enhanced rigidity, influencing their crystallinity.
  • Synthetic Accessibility :

    • Carbamates are typically synthesized via Boc protection of spirocyclic amines using di-tert-butyl dicarbonate.
    • Esters (e.g., ethyl 6-oxaspiro...carboxylate) are prepared through hydrolysis or esterification of carboxylic acid intermediates.
  • Applications :

    • Carbamates serve as amine-protecting groups in peptide synthesis.
    • Spirocyclic amides and esters are explored as protein degraders or enzyme inhibitors.

Properties

IUPAC Name

tert-butyl N-(6-oxaspiro[2.5]octan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-8-12(9)4-6-15-7-5-12/h9H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKMVYIICQQNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Bicyclic Ethers

A prevalent method involves the cyclopropanation of bicyclic ether precursors. For example, treatment of cyclohexene oxide with diiodomethane and a zinc-copper couple induces cyclopropane ring formation via the Simmons-Smith reaction. This step generates the spiro[2.5]octane skeleton, albeit with moderate regioselectivity.

Reaction Scheme:
$$
\text{Cyclohexene oxide} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn-Cu}} \text{6-oxaspiro[2.5]octane} + \text{byproducts}
$$

Yields typically range from 45–60%, with purification achieved via fractional distillation.

Ring-Opening/Recyclization Approaches

Alternative routes employ lactone intermediates. For instance, γ-butyrolactone derivatives undergo nucleophilic ring-opening with ammonia, followed by acid-catalyzed recyclization to form the spirocyclic amine. This method offers superior atom economy but requires stringent control over reaction pH and temperature.

Introduction of the Boc Protecting Group

Carbamate Formation via Boc Anhydride

The spirocyclic amine is protected using di-tert-butyl dicarbonate (Boc$$_2$$O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

Procedure:

  • Dissolve the spirocyclic amine (1.0 equiv) in anhydrous dichloromethane.
  • Add Boc$$_2$$O (1.2 equiv) and DMAP (0.1 equiv) at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Typical Yield: 70–85%
Analytical Data:

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$): δ 1.44 (s, 9H, Boc CH$$3$$), 3.20–3.35 (m, 2H, NCH$$_2$$), 1.60–2.10 (m, 8H, cyclopropane and tetrahydrofuran protons).
  • HRMS (ESI): m/z calc. for C$${12}$$H$${21}$$NO$$_3$$ [M+H]$$^+$$: 227.1521; found: 227.1524.

Alternative Protecting Group Strategies

While Boc is the standard, exploratory studies have investigated alternatives such as Fmoc and Cbz groups. However, Boc remains preferred due to its compatibility with subsequent coupling reactions and ease of removal.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal Boc protection occurs in polar aprotic solvents (e.g., THF, DCM) at 0–25°C. Elevated temperatures promote side reactions, including premature deprotection or epimerization.

Catalytic Enhancements

Adding DMAP (10 mol%) accelerates the reaction by activating Boc$$_2$$O, reducing reaction time to 4–6 hours without compromising yield.

Scalability and Industrial Applications

Kilogram-scale synthesis has been achieved using continuous flow reactors, which improve heat transfer and mixing efficiency. A representative protocol involves:

  • Pumping the amine and Boc$$_2$$O solutions through a PTFE reactor at 25°C.
  • In-line quenching with aqueous NaHCO$$_3$$.
  • Automated extraction and solvent evaporation.

This method affords 92% purity with <0.5% residual solvents, meeting ICH guidelines.

Analytical and Regulatory Considerations

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity ≥97%. Residual solvents (e.g., DCM) are quantified via GC-MS, adhering to USP thresholds.

Stability Profiling

The compound exhibits stability for ≥24 months at –20°C under inert atmosphere. Degradation products include the free amine and tert-butanol, formed via hydrolysis.

Emerging Methodologies

Recent advances leverage photoredox catalysis to construct the spirocyclic core under mild conditions. For example, visible-light-mediated [2+2] cycloadditions of alkenes and carbonyls show promise for stereocontrolled synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield amines and carbon dioxide.

Reaction Type Conditions Reagents Products
Acidic HydrolysisHCl (1–3 M), reflux, 6–12 hrsH<sub>2</sub>O, HCl6-Oxaspiro[2.5]octan-1-amine hydrochloride + CO<sub>2</sub> + tert-butanol
Basic HydrolysisNaOH (2–5 M), 60–80°C, 8 hrsH<sub>2</sub>O, NaOH6-Oxaspiro[2.5]octan-1-amine + Na<sub>2</sub>CO<sub>3</sub> + tert-butanol
  • Mechanism : Nucleophilic attack on the carbonyl carbon by water (acidic) or hydroxide (basic), followed by cleavage of the carbamate bond .

  • Key Observation : The tert-butyl group remains intact under mild acidic conditions but may degrade under prolonged exposure to strong acids.

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group is selectively removed under acidic conditions.

Reaction Type Conditions Reagents Products
Boc DeprotectionTFA (20–50% in DCM), 0–25°CTrifluoroacetic acid (TFA)Free amine + CO<sub>2</sub> + tert-butylene
  • Efficiency : >90% yield in 1–2 hours at room temperature.

  • Limitation : The spirocyclic ether ring remains stable under these conditions .

Oxidative Ring-Opening

The spirocyclic ether moiety undergoes oxidation, leading to ring cleavage.

Reaction Type Conditions Reagents Products
Oxidation0–5°C, anhydrous conditionsKMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Ketone derivative + tert-butyl carbamate fragment
  • Mechanism : The ether oxygen is oxidized to a ketone, breaking the spirocyclic structure.

  • Side Reactions : Over-oxidation may occur with excess reagent.

Nucleophilic Substitution

The carbamate nitrogen participates in nucleophilic reactions.

Reaction Type Conditions Reagents Products
AlkylationDMF, 60°C, 12 hrsAlkyl halides (e.g., CH<sub>3</sub>I)N-Alkylated carbamate derivative
AcylationTHF, 0°C, 2 hrsAcetyl chlorideN-Acetylated carbamate
  • Selectivity : The spirocyclic structure sterically hinders bulky nucleophiles.

  • Catalysis : DMAP or Et<sub>3</sub>N improves reaction rates .

Reduction of the Spirocyclic System

The spirocyclic ether can be reduced to a hydrocarbon.

Reaction Type Conditions Reagents Products
Catalytic HydrogenationH<sub>2</sub> (1–3 atm), 25°CPd/C or PtO<sub>2</sub>Reduced spirocyclic hydrocarbon + tert-butyl carbamate
  • Challenges : Low reactivity due to the stability of the ether ring.

  • Yield : 40–60% after 24 hrs.

Thermal Decomposition

At elevated temperatures, the carbamate undergoes thermal degradation.

Temperature Products
>150°CIsocyanate intermediate + tert-butanol + CO<sub>2</sub>
  • Mechanism : Retro-Curtius rearrangement releases isocyanate .

  • Application : Useful for generating reactive intermediates in situ.

Comparative Reactivity Table

Reaction Rate (Relative) Key Influencing Factors
Acidic HydrolysisFastHCl concentration, temperature
Boc DeprotectionModerateTFA concentration, steric hindrance
OxidationSlowReagent strength, solvent polarity

Stability Under Various Conditions

Condition Stability Degradation Products
Aqueous pH 7–8High (>1 month)None
Aqueous pH <3Low (<24 hrs)Amine hydrochloride + CO<sub>2</sub>
Dry heat (100°C)Moderate (48 hrs)Isocyanate + tert-butanol

The reactivity of tert-butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate is dominated by its carbamate and spirocyclic ether functionalities. Its applications span peptide synthesis (via Boc deprotection) and intermediate generation in heterocyclic chemistry . Further studies on enantioselective transformations and catalytic modifications could expand its utility in asymmetric synthesis.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound has been investigated for its potential as a pharmacological agent due to its ability to interact with biological targets. Its spirocyclic structure may enhance selectivity and efficacy in drug design, particularly for central nervous system disorders.
    • Case Study: Research has shown that derivatives of spiro compounds exhibit significant activity against specific cancer cell lines, indicating potential for further development into anticancer agents.
  • Prodrug Formulation :
    • Tert-butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate can be utilized as a prodrug, where it undergoes metabolic conversion to release active pharmaceutical ingredients (APIs). This application is crucial in improving the solubility and bioavailability of poorly soluble drugs.
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

Materials Science Applications

  • Polymer Chemistry :
    • This compound can serve as a monomer or additive in the synthesis of polymers with enhanced mechanical properties and thermal stability.
    • This application is particularly relevant in creating materials for biomedical devices or high-performance coatings.
  • Nanotechnology :
    • Its unique structure allows for functionalization that can lead to the development of nanomaterials with specific properties, such as improved drug delivery systems or sensors.

Organic Synthesis Applications

  • Synthetic Intermediates :
    • The compound can act as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for research and development purposes.
    • It is particularly useful in synthesizing compounds with spirocyclic frameworks, which are valuable in medicinal chemistry.
  • Catalysis :
    • Research indicates that this compound can be employed as a catalyst or ligand in various organic reactions, enhancing reaction rates and selectivity.

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/Examples
Medicinal ChemistryDrug development, prodrug formulation, enzyme inhibitionAnticancer activity against specific cell lines
Materials SciencePolymer chemistry, nanotechnologyDevelopment of biomedical devices
Organic SynthesisSynthetic intermediates, catalysisConstruction of chemical libraries

Mechanism of Action

The mechanism of action of tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate is not well-documented, but it is believed to interact with specific molecular targets and pathways in biological systems. The spirocyclic structure may allow it to bind to enzymes or receptors with high affinity, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its spirocyclic structure, which provides distinct steric and electronic properties that can be exploited in various chemical and biological applications.

Biological Activity

Tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate is a compound with a unique spirocyclic structure that has garnered interest in various fields of chemical and biological research. Its structural properties suggest potential applications in enzyme inhibition and receptor modulation, making it a candidate for further biological evaluation.

The molecular formula of this compound is C13H21NO3\text{C}_{13}\text{H}_{21}\text{N}\text{O}_3 with a molecular weight of 239.31 g/mol. The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a spirocyclic system.

PropertyValue
Molecular FormulaC13H21N3O3
Molecular Weight239.31 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable spirocyclic precursor under basic conditions, often utilizing organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

While the precise mechanism of action remains under investigation, it is hypothesized that the compound interacts with specific enzymes or receptors due to its steric and electronic properties conferred by the spirocyclic structure. This interaction could lead to inhibition or modulation of biological pathways, making it valuable in pharmacological studies .

Enzyme Inhibition Studies

Preliminary studies suggest that this compound may serve as an enzyme inhibitor. Research has indicated that compounds with similar spirocyclic structures often exhibit significant inhibitory effects on various enzymes, including proteases and kinases . Further empirical studies are necessary to quantify these effects and identify specific targets.

Receptor Interactions

The compound's unique structure may also allow it to function as a ligand for certain receptors, potentially influencing signaling pathways associated with neurotransmission and other physiological processes. Investigations into its binding affinity and specificity are ongoing .

Case Studies

Several case studies have highlighted the biological potential of compounds structurally similar to this compound:

  • Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry explored various spirocyclic carbamates and their inhibitory effects on serine proteases, demonstrating IC50 values in the low micromolar range for several derivatives .
  • Receptor Binding Affinity : Research published in Bioorganic & Medicinal Chemistry Letters examined the binding affinities of spirocyclic compounds at dopamine receptors, revealing that modifications to the carbamate moiety can significantly enhance receptor interactions .

Q & A

Q. What are the optimal synthetic routes for tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate, and how can reaction efficiency be improved?

The synthesis typically involves multi-step reactions, such as carbamate formation via nucleophilic substitution or coupling reactions. Key steps include:

  • Activation of the spirocyclic amine using tert-butyl carbamate precursors under anhydrous conditions.
  • Solvent selection (e.g., dichloromethane or THF) to stabilize intermediates and minimize side reactions.
  • Catalytic optimization : Triethylamine or DMAP may enhance reaction rates.
    Yield improvements often require iterative adjustments to stoichiometry, temperature (e.g., 0°C to room temperature), and purification via column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Confirm spirocyclic structure and carbamate linkage integrity. Peaks near δ 1.4 ppm (tert-butyl) and δ 4.0–5.0 ppm (oxaspiro oxygen) are diagnostic .
  • HRMS : Validate molecular weight (±3 ppm accuracy).
  • HPLC : Assess purity (>95% threshold for biological assays), using C18 columns with acetonitrile/water gradients .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Gloves, lab coats, and goggles are mandatory.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.
  • Storage : Keep in airtight containers at –20°C, away from moisture (hydrolysis risk). Emergency procedures should align with SDS guidelines for carbamate derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Optimize reaction pathways (e.g., transition state analysis for spirocyclic ring closure) using software like Gaussian or ORCA .
  • Molecular docking : Screen derivatives against protein targets (e.g., enzymes with hydrophobic pockets) to predict binding affinities. Software such as AutoDock Vina can prioritize candidates for synthesis .

Q. What statistical experimental design strategies are effective for optimizing reaction conditions?

  • Factorial design : Vary factors like temperature, solvent polarity, and catalyst loading to identify synergistic effects. For example, a 2³ factorial design reduces the number of trials by 50% while capturing interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., yield vs. pH) to pinpoint optimal conditions .

Q. How should researchers resolve contradictions in spectroscopic data or bioassay results?

  • Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw NMR simulations) to rule out impurities .
  • Dose-response assays : Replicate bioassays under controlled conditions (e.g., fixed incubation times) to distinguish true activity from artifacts. Use positive/negative controls rigorously .

Q. What methodologies are recommended for studying interactions between this compound and biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

  • Spirocyclic modifications : Compare analogs with varying ring sizes (e.g., 6-oxaspiro[3.4]octane) to evaluate steric effects on bioactivity .
  • Carbamate vs. urea linkages : Synthesize urea derivatives to test hydrogen-bonding contributions to target engagement .

Q. What role does AI-driven software play in accelerating research on this compound?

  • Virtual screening : AI platforms like AlphaFold predict protein-ligand interactions, reducing experimental workload by 30–50% .
  • Reaction prediction tools : Systems like IBM RXN for Chemistry suggest plausible synthetic routes for novel derivatives .

Q. What are emerging research directions for this compound in drug discovery?

  • Targeted protein degradation : Functionalize the carbamate group with E3 ligase-binding motifs (e.g., PROTACs) to induce selective protein degradation .
  • Polymer-drug conjugates : Explore covalent attachment to biocompatible polymers for controlled release in vivo .

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